molecular formula C12H16F3N B1675100 Levofenfluramine CAS No. 37577-24-5

Levofenfluramine

Katalognummer B1675100
CAS-Nummer: 37577-24-5
Molekulargewicht: 231.26 g/mol
InChI-Schlüssel: DBGIVFWFUFKIQN-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levofenfluramine, also known as (−)-fenfluramine or ®-fenfluramine, is a drug of the amphetamine family . It is the levorotatory enantiomer of fenfluramine, the racemic form of the compound . It was never marketed in its enantiopure form . Both fenfluramine and dexfenfluramine are anorectic agents that have been used clinically in the treatment of obesity .


Molecular Structure Analysis

Levofenfluramine has a molecular formula of C12H16F3N and a molar mass of 231.262 g·mol−1 . Its IUPAC name is (2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]-2-propanamine .

Wissenschaftliche Forschungsanwendungen

Treatment of Dravet Syndrome and Lennox–Gastaut Syndrome

Specific Scientific Field

Neurology, specifically the treatment of epileptic syndromes.

Summary of the Application

Levofenfluramine, as part of the compound Fenfluramine, has been repurposed for the treatment of Dravet Syndrome (DS) and Lennox–Gastaut Syndrome (LGS), which are severe epileptic and developmental encephalopathies characterized by multiple seizure types and electroencephalographic abnormalities that are often unresponsive to combinations of antiepileptic drugs .

Methods of Application or Experimental Procedures

Fenfluramine is administered at a lower dosage (0.2–0.7 mg/kg/day), despite its previous link to major cardiac adverse events that prompted its withdrawal from the market in 1997 . The specific methods of application or experimental procedures are not detailed in the sources.

Results or Outcomes

The ongoing clinical trial data suggest that Fenfluramine is proving to be a promising antiepileptic drug with very favorable pharmacokinetics and with a good overall safety profile . It has shown very good efficacy for both DS and LGS with a reduction in seizure burden and a longer seizure-free interval .

Treatment of Pharmacoresistant Epilepsies

Specific Scientific Field

Pharmacology, specifically the treatment of drug-resistant epileptic syndromes.

Summary of the Application

Levofenfluramine, as part of the compound Fenfluramine, is being considered for the treatment of pharmacoresistant epilepsies, including DS and LGS . Drug-refractory seizures are a hallmark of both these conditions and their treatment remains a major challenge .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the sources. However, Fenfluramine has been used in association with both first- and second-line medications .

Results or Outcomes

Fenfluramine has proved to be a promising antiepileptic drug with a favorable risk–benefit profile for the treatment of DS, LGS and possibly other drug-resistant epileptic syndromes .

Levofenfluramine is a component of the compound Fenfluramine, which has been used clinically in the treatment of obesity . However, it was discontinued due to reports of causing cardiovascular conditions such as valvular heart disease and pulmonary hypertension .

Safety And Hazards

Both fenfluramine and dexfenfluramine have been discontinued due to reports of causing cardiovascular conditions such as valvular heart disease and pulmonary hypertension . These adverse effects are likely to be caused by excessive stimulation of 5-HT2B receptors expressed on heart valves .

Zukünftige Richtungen

Fenfluramine is proving to be a promising antiepileptic drug with very favorable pharmacokinetics and with a good overall safety profile when used at a lower dosage (0.2–0.7 mg/kg/day), despite its previously link to major cardiac adverse events . It has been used in association with both first- and second-line medications, while its use in monotherapy still needs to be assessed .

Eigenschaften

IUPAC Name

(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGIVFWFUFKIQN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191009
Record name Levofenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levofenfluramine

CAS RN

37577-24-5
Record name (-)-Fenfluramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37577-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levofenfluramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethyl-α-methyl-m-trifluoromethyl-L-phenethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOFENFLURAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953A94Y45B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofenfluramine
Reactant of Route 2
Reactant of Route 2
Levofenfluramine
Reactant of Route 3
Levofenfluramine
Reactant of Route 4
Reactant of Route 4
Levofenfluramine
Reactant of Route 5
Reactant of Route 5
Levofenfluramine
Reactant of Route 6
Reactant of Route 6
Levofenfluramine

Citations

For This Compound
53
Citations
LE Vivero, PO Anderson, RF Clark - The Journal of emergency medicine, 1998 - Elsevier
… Levofenfluramine and its metabolite levonorfenflura… , levofenfluramine also exhibils serotonergic activity (21). From the available literature it is unclear to what extent levofenfluramine …
Number of citations: 29 www.sciencedirect.com
A KADDOUMI, MN NAKASHIMA… - Analytical Sciences …, 2002 - jlc.jst.go.jp
… Furthermore, a chiral HPLC method for the separation of d-Fen (dexfenfluramine) and l-Fen (levofenfluramine) in addition to their active metabolites d-and l-norfenfluramine (Norf) is …
Number of citations: 6 jlc.jst.go.jp
SM Bryant, C Lozada, M Wahl - Annals of emergency medicine, 2005 - annemergmed.com
Harmful adulterants in the form of heavy metals and conventional drugs may be present in herbal products. 1, 2 We observed a case of fenfluramine poisoning in a patient who ingested …
Number of citations: 14 www.annemergmed.com
A Kaddoumi, MN Nakashima, K Nakashima - Journal of Chromatography B …, 2001 - Elsevier
… Furthermore, an enantioselective HPLC method for the separation of d-Fen (dexfenfluramine) and l-Fen (levofenfluramine) in addition to their active metabolites d- and l-norfenfluramine …
Number of citations: 40 www.sciencedirect.com
G Balagura, M Cacciatore, EA Grasso, P Striano… - CNS drugs, 2020 - Springer
… Fenfluramine is a derivative of amphetamine, and the pharmacological formulation is a racemic mixture of dexfenfluramine and levofenfluramine. Dexfenfluramine has also been used …
Number of citations: 29 link.springer.com
M Rodríguez-Muñoz, P Sánchez-Blázquez, J Garzón - Oncotarget, 2018 - ncbi.nlm.nih.gov
… Fenfluramine is a racemic mixture of two enantiomers: dexfenfluramine and levofenfluramine, which in vivo are metabolized to d(+)-(6)-norfenfluramine and l(-)-(1)-norfenfluramine, …
Number of citations: 38 www.ncbi.nlm.nih.gov
A Balcioglu, RJ Wurtman - Brain research, 1998 - Elsevier
We measured the effects of acute or chronic administration of fenfluramine and phentermine, alone or in combination, on brain dopamine and serotonin release into striatal dialysates of …
Number of citations: 40 www.sciencedirect.com
M Leonhardt, B Hrupka, W Langhans - European Journal of Nutrition, 1999 - Springer
Many new substances are currently being investigated for their usefulness in the pharmacotherapy of obesity. Most drugs interfere with monoamine neurotransmitter (serotonin, …
Number of citations: 104 link.springer.com
C Tragos - 2000 - dash.harvard.edu
… [24] Dexfenfluramine can be pharmacologically distinguished from fenfluramine in that “fenfluramine contains dexfenfluramine and levofenfluramine. Levofenfluramine may have some …
Number of citations: 0 dash.harvard.edu
L Zhang, W Li, C Wang - Acta Neurologica Scandinavica, 2021 - Wiley Online Library
… Fenfluramine (3-trifluoromethyl-N-ethylamphetamine) is a racemic mixture of two enantiomers: dextrofenfluramine and levofenfluramine. After administration, fenfluramine is quickly …
Number of citations: 9 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.